4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
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Overview
Description
“4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves modifying the structure of known derivatives with documented activity . The exact synthesis process for “4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is not specified in the available literature.Scientific Research Applications
- Researchers have explored the antiviral properties of indole derivatives. For instance, 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide and related compounds have shown inhibitory activity against influenza A and CoxB3 viruses . These findings suggest potential applications in antiviral drug development.
- Some indole derivatives exhibit anti-inflammatory and analgesic properties. Notably, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these effects . Their ulcerogenic index values also compare favorably with standard drugs like indomethacin and celecoxib.
- While specific data on 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide are scarce, indole derivatives, in general, have been investigated for their antioxidant activity. These compounds may play a role in combating oxidative stress and protecting cells from damage .
- Indole derivatives have been studied in cancer research. Novel compounds with the indole scaffold have shown selectivity against cancer cell lines . Investigating the potential of 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide in this context could be valuable.
- Researchers have developed synthetic methods for various indole derivatives, including those with potential therapeutic applications. For instance, copper-catalyzed reactions have yielded 4-NO2-1,5-trisubstituted-1,2,3-triazoles, which could be relevant to drug discovery .
Antiviral Activity
Anti-Inflammatory and Analgesic Effects
Antioxidant Properties
Cancer Research
Synthetic Methods and Applications
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have been found to interact with various biological targets, including carbonic anhydrases , which are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets, leading to various downstream effects.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Pharmacokinetics
It’s known that thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
It’s known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .
Future Directions
The future directions for research on “4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” and other thiadiazole derivatives could involve further exploration of their potential as anticancer agents , as well as their other therapeutic activities . There is also a need for more detailed studies on their synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
properties
IUPAC Name |
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-9-12(10-8-11)14(20)17-16-18-15(21-19-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUDCIULNDMNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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